![molecular formula C11H13NO4S B1441470 4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzoic acid CAS No. 1282896-74-5](/img/structure/B1441470.png)
4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzoic acid
Overview
Description
4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzoic acid is a chemical compound that has gained significant attention in scientific research in recent years. It is a thiazolidine derivative that has been synthesized through various methods and has shown promising results in various applications.
Scientific Research Applications
Antimicrobial Properties
- Derivatives of thiazolidin-4-one, such as 4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzoic acid, have been synthesized and shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their potential as effective agents in fighting bacterial infections (Hussein & Azeez, 2013).
- Another study discovered that compounds with a thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moiety exhibited antibacterial activity primarily against Gram-positive bacterial strains, further highlighting the antimicrobial potential of this chemical structure (Trotsko et al., 2018).
Anticancer Activity
- Some novel 4-thiazolidinones containing the benzothiazole moiety, similar in structure to 4-(1,1-Dioxo-1$l^{6},2-thiazolidin-2-yl)-2-methylbenzoic acid, were screened and showed significant anticancer activity on various cancer cell lines, highlighting their potential as anticancer agents (Havrylyuk et al., 2010).
Anti-Inflammatory Properties
- Research indicates that derivatives of thiazolidin-4-one demonstrate promising anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential use in treating inflammatory conditions (Nikalje et al., 2015).
properties
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-7-9(3-4-10(8)11(13)14)12-5-2-6-17(12,15)16/h3-4,7H,2,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGKDJKBMNCJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCS2(=O)=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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